molecular formula C15H21N3O3 B2616408 4-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine CAS No. 2034525-67-0

4-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine

Cat. No.: B2616408
CAS No.: 2034525-67-0
M. Wt: 291.351
InChI Key: NMMDRYKRQCRZBB-UHFFFAOYSA-N
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Description

4-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine is a complex organic compound that features a morpholine ring, a piperidine ring, and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperidine derivative reacts with a pyridine derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol .

Scientific Research Applications

4-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine is unique due to its combination of a morpholine ring, a piperidine ring, and a pyridine ring. This structural arrangement provides a distinct set of chemical and biological properties that are not commonly found in other compounds .

Properties

IUPAC Name

morpholin-4-yl-(3-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c19-15(17-8-10-20-11-9-17)18-7-1-2-14(12-18)21-13-3-5-16-6-4-13/h3-6,14H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMDRYKRQCRZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)N2CCOCC2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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